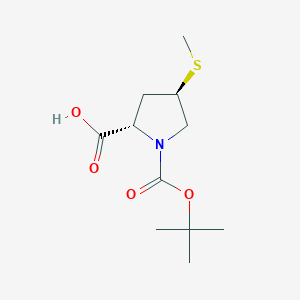

(4R)-1-Boc-4-methylthiol-L-proline

Description

Significance of L-Proline and its Derivatives in Asymmetric Synthesis

L-Proline and its derivatives are fundamental in the field of asymmetric synthesis, a branch of chemistry focused on creating specific stereoisomers of chiral molecules. Often dubbed the "simplest enzyme," L-proline is an inexpensive, non-toxic, and readily available organocatalyst. libretexts.org Its rigid ring structure and bifunctional nature, possessing both a secondary amine and a carboxylic acid, allow it to facilitate chemical transformations with high stereoselectivity. libretexts.orgmdpi.com

The catalytic prowess of proline stems from its ability to form key intermediates, such as enamines or iminium ions, which then guide the stereochemical outcome of reactions. libretexts.org This has led to the extensive use of proline and its modified versions in a variety of asymmetric reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions. libretexts.orgmdpi.comorganic-chemistry.org Researchers continuously develop novel proline derivatives to expand the scope and efficiency of these reactions, aiming to create new bioactive compounds, ligands, and even more potent organocatalysts. organic-chemistry.org

Overview of Chiral Sulfur-Containing Scaffolds in Catalysis and Medicinal Chemistry Research

Sulfur-containing functional groups are integral to modern drug discovery and medicinal chemistry. nih.govscispace.com These motifs are present in a significant number of FDA-approved drugs and are valued for their diverse chemical properties and ability to engage in various biological interactions. nih.govtandfonline.com Common sulfur-based functional groups in pharmaceuticals include thioethers, sulfones, and sulfonamides. nih.govnih.gov

The introduction of a sulfur atom, particularly a chiral sulfur center, into a molecule can significantly influence its pharmacological properties. researchgate.net Chiral sulfur-containing scaffolds are therefore highly sought after in the design of new therapeutic agents and catalysts. researchgate.net The development of synthetic methods to create these chiral sulfur centers is an important area of research, as it opens up new avenues for diversifying the chemical space of drug candidates and creating novel catalysts. researchgate.net

Structural Context of (4R)-1-Boc-4-methylthiol-L-proline within Proline Analogs

This compound is a specifically modified analog of L-proline. Its structure is defined by several key features:

L-Proline Core: It is built upon the fundamental five-membered pyrrolidine (B122466) ring of proline. ethz.ch

Substitution at C4: A methylthiol (-SMe) group is attached to the 4th carbon of the proline ring. The development of proline analogs with substituents at the C4 position is a common strategy, often starting from 4-hydroxyproline (B1632879), to create molecules with new properties. ethz.ch

(4R) Stereochemistry: The methylthiol group is oriented in a specific three-dimensional arrangement, denoted by the 'R' configuration at the 4-position. This precise stereochemistry is crucial for its function and interaction with other chiral molecules.

Boc Protecting Group: The nitrogen atom of the proline ring is protected with a tert-butyloxycarbonyl (Boc) group. This is a standard practice in peptide synthesis and other organic reactions to prevent the nitrogen from participating in unwanted side reactions. chemicalbook.com

This compound belongs to a class of 4-substituted proline derivatives which includes analogs with fluoro, chloro, amino, and various alkyl groups at this position. ethz.chnih.gov It is a direct relative of (4R)-mercaptoproline, differing by the methylation of the thiol group. researchgate.net

Table 1: Structural Features of this compound

| Feature | Description |

| Core Structure | L-Proline |

| Substituent | Methylthiol (-SCH₃) at C4 |

| Stereochemistry | (2S, 4R) |

| Protecting Group | tert-butyloxycarbonyl (Boc) on the amine |

Research Rationale and Scope for this compound

The rationale for investigating this compound lies at the intersection of organocatalysis and medicinal chemistry. The combination of the proven proline scaffold with a sulfur-containing functional group makes it a compound of significant interest.

The research scope for this molecule includes:

Synthetic Utility: It serves as a valuable chiral building block for the synthesis of more complex molecules. The Boc protection makes it suitable for use in solid-phase peptide synthesis, allowing for the incorporation of a non-natural, sulfur-containing amino acid into peptides. ethz.chresearchgate.net This is particularly relevant for creating novel peptide-based drugs or probes.

Medicinal Chemistry Applications: The development of non-natural proline analogs is a key strategy in the search for new antibiotics and other therapeutics. mdpi.com The thioether moiety could influence a peptide's conformation, stability, and binding affinity to biological targets.

Catalysis: While the Boc group protects the nitrogen, its removal would yield a secondary amine that could potentially act as an organocatalyst. The 4-methylthiol group could influence the catalytic activity and selectivity compared to unsubstituted proline.

The synthesis and application of such modified prolines expand the toolbox available to chemists for creating novel compounds with tailored properties for biological and catalytic applications. ethz.ch

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-6-7(17-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHCMXYJFNBXJJ-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4r 1 Boc 4 Methylthiol L Proline

Stereoselective Synthesis Strategies for 4-Substituted Proline Derivatives

The precise control of stereochemistry is paramount in the synthesis of (4R)-1-Boc-4-methylthiol-L-proline, which contains two chiral centers. The development of stereoselective methods for creating 4-substituted proline derivatives is a cornerstone of this process, ensuring the desired spatial arrangement of the substituents on the proline ring.

Enantioselective Approaches to the Proline Ring System

The construction of the proline ring with a defined stereochemistry at the C-4 position is a critical challenge. Modern synthetic organic chemistry has addressed this through various enantioselective strategies. One prominent approach involves the use of chiral catalysts to direct the formation of the desired enantiomer. For instance, proline itself can act as a catalyst in asymmetric reactions, facilitating the formation of substituted proline derivatives in a highly enantioselective manner.

Furthermore, asymmetric synthesis often commences from achiral or prochiral starting materials, employing chiral auxiliaries or catalysts to induce chirality. Methods such as asymmetric [3+2] cycloadditions between azomethine ylides and electron-deficient alkenes have proven effective in constructing the pyrrolidine (B122466) ring with high enantiomeric excess. The specific (4R) configuration is achieved by careful selection of the chiral ligand or catalyst, which creates a chiral environment favoring the formation of one enantiomer over the other.

Diastereoselective Introduction of the 4-Methylthiol Moiety

With the proline ring system established, the next critical step is the diastereoselective introduction of the methylthiol group at the C-4 position. A common and highly effective strategy begins with a commercially available and stereochemically defined precursor, L-hydroxyproline. In this context, the synthesis of the target molecule often starts from trans-4-hydroxy-L-proline.

The introduction of the sulfur functionality is typically achieved through a substitution reaction at the C-4 position. A well-established method involves the Mitsunobu reaction. In this reaction, the hydroxyl group of a suitably N-protected 4-hydroxyproline (B1632879) derivative is activated by a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This activation facilitates a nucleophilic substitution with a sulfur nucleophile, like methyl mercaptan (methanethiol). The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the C-4 position. Therefore, starting with trans-4-hydroxy-L-proline (which has the (2S, 4R) configuration), the reaction with a thiol nucleophile yields the cis-4-thio-L-proline derivative with the desired (2S, 4S) configuration relative to the carboxyl group, which corresponds to the (4R) configuration in the final named compound.

Protecting Group Chemistry in the Synthesis of N-Boc-Proline Derivatives

The use of protecting groups is fundamental in the synthesis of complex molecules like this compound. These groups temporarily mask reactive functional groups, preventing them from undergoing unwanted side reactions during subsequent synthetic transformations.

Orthogonal Protection Strategies for Multi-Functionalized Prolines

In the synthesis of more complex proline derivatives that may contain additional functional groups beyond the C-4 substituent, orthogonal protection strategies become essential. Orthogonal protecting groups are those that can be removed under distinct conditions without affecting each other.

For instance, if a proline derivative were to be synthesized with a carboxylic acid side chain in addition to the 4-methylthiol group, the carboxylic acid might be protected as a benzyl (B1604629) (Bn) ester, while the amine is protected with a Boc group. The benzyl ester can be removed by hydrogenolysis, a reaction condition under which the Boc group is stable. Conversely, the Boc group can be removed with acid, leaving the benzyl ester intact. This orthogonal approach allows for the selective deprotection and subsequent reaction at specific sites within the molecule, which is a powerful tool for the synthesis of highly functionalized proline analogs.

Precursor Synthesis and Functionalization Routes

The most common and practical precursor for the synthesis of this compound is L-hydroxyproline, specifically cis-4-hydroxy-L-proline for retention of stereochemistry or trans-4-hydroxy-L-proline for inversion. The synthesis typically begins with the N-protection of the proline precursor with the Boc group.

A general synthetic route starting from trans-4-hydroxy-L-proline can be outlined as follows:

N-Protection : The secondary amine of trans-4-hydroxy-L-proline is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-trans-4-hydroxy-L-proline.

Esterification : The carboxylic acid is often converted to an ester (e.g., a methyl or ethyl ester) to prevent it from interfering with the subsequent substitution reaction.

Activation and Substitution : The hydroxyl group at the C-4 position is then activated, commonly under Mitsunobu conditions, and displaced by a methylthiol nucleophile. This step proceeds with inversion of configuration, converting the trans-(4R)-hydroxyproline derivative to the cis-(4S)-methylthiol derivative.

Deprotection (if necessary) : If the carboxylic acid was esterified, it can be saponified back to the free acid at the final stage.

This route is highly efficient and provides excellent control over the stereochemistry at both chiral centers, making it a preferred method for accessing this compound.

Synthesis of 4-Hydroxy-L-proline Precursors

The most common and economically viable starting material for the synthesis of 4-substituted proline derivatives is trans-4-hydroxy-L-proline. This non-proteinogenic amino acid is abundant in nature, primarily as a key component of collagen. researchgate.netnih.gov

Historically, the primary method for obtaining trans-4-hydroxy-L-proline was through the acidic hydrolysis of collagen from animal connective tissues. nih.gov While effective, this process presents significant drawbacks, including low productivity, complex purification procedures, and a considerable environmental impact. nih.gov

To overcome these limitations, modern synthetic strategies increasingly rely on microbial fermentation processes. nih.gov Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has enabled the development of efficient "cell factories" for producing trans-4-hydroxy-L-proline. nih.gov These engineered strains can synthesize the amino acid from simple carbon sources like glucose. The biosynthetic pathway involves the hydroxylation of L-proline, catalyzed by proline hydroxylases. nih.govresearchgate.net Significant research has focused on optimizing these microbial systems by enhancing the activity of key enzymes and redirecting metabolic fluxes to improve the yield and productivity of trans-4-hydroxy-L-proline. nih.gov

The synthesis of the direct precursor often involves the protection of the amine group of trans-4-hydroxy-L-proline with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. rsc.orgorgsyn.org

Table 1: Comparison of Production Methods for trans-4-Hydroxy-L-proline

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Collagen Hydrolysis | Acidic breakdown of animal-derived collagen. nih.gov | Well-established; utilizes an abundant natural polymer. | Low productivity; complex purification; environmental concerns. nih.gov |

| Microbial Fermentation | Use of metabolically engineered microorganisms (E. coli, C. glutamicum) to produce the amino acid from glucose. nih.gov | High efficiency; sustainable; controlled process. nih.gov | Requires significant initial investment in strain development and fermentation technology. |

Stereoinversion Methodologies at C4

The target molecule, (4R )-1-Boc-4-methylthiol-L-proline, has the opposite stereochemistry at the C4 position compared to the naturally abundant and commercially available (2S,4R )-hydroxy-L-proline (trans-4-hydroxy-L-proline). Therefore, a key step in the synthesis is the stereoinversion of the hydroxyl group at the C4 carbon from the R to the S configuration.

The most widely employed and effective method for achieving this inversion is the Mitsunobu reaction. chinesechemsoc.orgbiorxiv.org This reaction allows for the stereospecific conversion of a secondary alcohol to a variety of functional groups, with complete inversion of the stereocenter.

In this context, the N-Boc-protected trans-4-hydroxy-L-proline is treated with a nucleophile in the presence of a phosphine (B1218219), such as triphenylphosphine (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chinesechemsoc.orgbiorxiv.org The reaction proceeds through an alkoxyphosphonium salt intermediate. The subsequent Sₙ2 attack by the nucleophile occurs from the opposite face of the departing oxygen, resulting in the desired inversion of configuration at C4.

For the synthesis of the target compound, the nucleophile used in the Mitsunobu reaction is often a benzoate (B1203000) or another carboxylate, which introduces an ester group with the inverted (S) stereochemistry. This ester can then be hydrolyzed in a subsequent step to yield N-Boc-cis-4-hydroxy-L-proline ((2S, 4S)-1-Boc-4-hydroxy-L-proline), which possesses the correct stereochemistry for the introduction of the thiol group. biorxiv.org

Table 2: Reagents for Stereoinversion via Mitsunobu Reaction

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃) | Activates the hydroxyl group. chinesechemsoc.org |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidizes the phosphine and facilitates the formation of the alkoxyphosphonium intermediate. chinesechemsoc.org |

| Nucleophile | Benzoic acid, p-Nitrobenzoic acid | Attacks the activated C4 carbon, leading to inversion of stereochemistry. nih.gov |

| Solvent | Tetrahydrofuran (THF) | Common solvent for the reaction. biorxiv.org |

Introduction of the Thiol Group via Nucleophilic Substitution

With the C4 hydroxyl group in the correct S configuration (i.e., N-Boc-cis-4-hydroxy-L-proline), the next crucial step is the introduction of the thiol functionality. This is accomplished through a two-step sequence involving the activation of the hydroxyl group followed by nucleophilic substitution with a thiol-containing reagent.

First, the hydroxyl group is converted into a better leaving group. This is typically achieved by sulfonylation, reacting the alcohol with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), or a nitrobenzenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534). nih.gov This reaction forms a sulfonate ester (e.g., a mesylate or tosylate), which is an excellent leaving group for Sₙ2 reactions.

Next, the sulfonate-activated proline derivative is treated with a sulfur nucleophile. For the synthesis of the target compound, sodium thiomethoxide (NaSMe) is a suitable nucleophile. The thiomethoxide anion attacks the C4 carbon, displacing the sulfonate leaving group. This substitution reaction also proceeds with inversion of configuration. Since the starting material for this step was the cis-(4S)-hydroxyproline derivative, the Sₙ2 attack results in the desired trans-(4R)-methylthiol product. nih.gov

Table 3: Reaction Sequence for Thiol Group Introduction

| Step | Reaction | Reagents | Product | Stereochemistry at C4 |

|---|---|---|---|---|

| 1. Activation | Sulfonylation of the hydroxyl group. | N-Boc-cis-4-hydroxy-L-proline, Methanesulfonyl chloride (MsCl), Pyridine. nih.gov | N-Boc-4-(methylsulfonyloxy)-L-proline derivative. | S |

| 2. Substitution | Nucleophilic substitution with a sulfur nucleophile. | Sodium thiomethoxide (NaSMe). nih.gov | this compound. | R (Inversion) |

Purification and Isolation Techniques in Advanced Synthesis

The purification and isolation of the intermediates and the final product are critical for obtaining this compound with high purity. Throughout the synthetic sequence, a combination of extraction, chromatography, and crystallization techniques are employed.

Following each reaction step, an aqueous workup is typically performed to remove inorganic salts and water-soluble reagents. The product is extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). orgsyn.orgacs.org The combined organic layers are then washed, dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure. acs.orgnih.gov

Chromatographic purification is essential for separating the desired product from unreacted starting materials, by-products, and stereoisomers. Silica gel flash column chromatography is the most common method used. acs.org A gradient of solvents, typically a mixture of a non-polar solvent like hexanes or cyclohexane (B81311) and a more polar solvent like ethyl acetate, is used to elute the compounds from the column based on their polarity. acs.org

For the final product and key intermediates, which are often solids, crystallization is the preferred method for achieving high purity. google.com The crude product obtained after chromatography is dissolved in a minimal amount of a hot solvent or solvent mixture and allowed to cool slowly. orgsyn.org This process allows for the formation of a crystalline lattice, which excludes impurities. The choice of solvent is crucial; common systems include ethyl acetate/hexanes or dichloromethane/methanol. orgsyn.orggoogle.com In some cases, particularly for Boc-protected amino acids that are difficult to crystallize, seeding with a small amount of pure crystal can induce crystallization from an oil or a supersaturated solution. google.com The final pure solid is then collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum. google.com

Chemical Reactivity and Transformation Mechanisms of 4r 1 Boc 4 Methylthiol L Proline

Reactivity of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry. fishersci.co.uk Its stability under various conditions and its susceptibility to cleavage under specific acidic conditions make it a valuable tool for orchestrating complex chemical transformations.

Deprotection Strategies and Conditions

The removal of the Boc group, or deprotection, is a critical step in many synthetic routes. This process typically involves treatment with a strong acid, which cleaves the carbamate (B1207046) bond to release the free amine, tert-butanol, and carbon dioxide.

Commonly employed reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. fishersci.co.uk The general mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation. This cation can then be trapped by a nucleophile or eliminate a proton to form isobutene.

Alternative and milder methods for Boc deprotection have also been developed to enhance substrate compatibility. One such method employs oxalyl chloride in methanol, which can selectively remove the Boc group at room temperature. nih.gov Another environmentally friendly approach utilizes water at elevated temperatures to achieve deprotection without the need for additional reagents. semanticscholar.org

Table 1: Selected Reagents and Conditions for Boc Deprotection

| Reagent(s) | Solvent(s) | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | A standard and highly effective method. fishersci.co.uk |

| Hydrogen Chloride (HCl) | Dioxane, Methanol, Ethyl Acetate (B1210297) | Room Temperature | Another common and robust method. fishersci.co.uk |

| Oxalyl Chloride | Methanol | Room Temperature | A milder alternative to strong acids. nih.gov |

| Water | Water | Reflux | A green and catalyst-free method. semanticscholar.org |

| Cerium(III) Chloride | Acetonitrile | Reflux | Can offer selectivity in the presence of other acid-labile groups. organic-chemistry.org |

Transamidation and N-Alkylation Reactions

While deprotection is the most common reaction of the Boc group, other transformations are possible. Under specific conditions, the Boc-protected amine can undergo transamidation, where the Boc group is replaced by another acyl group. This typically requires activation of the Boc-carbamate, which is not a trivial transformation.

N-alkylation of a Boc-protected amine is generally not a direct process. The nitrogen atom is significantly less nucleophilic due to the electron-withdrawing nature of the Boc group. Therefore, N-alkylation reactions are typically performed after the deprotection of the Boc group to liberate the more nucleophilic secondary amine.

Reactions Involving the Methylthiol Moiety

The methylthiol group at the 4-position of the proline ring introduces a site of unique reactivity, primarily centered around the sulfur atom. This sulfur can act as a nucleophile and is susceptible to oxidation.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom of the methylthiol group can be readily oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. These oxidations represent a change in the oxidation state of the sulfur from -2 in the sulfide (B99878) to 0 in the sulfoxide and +2 in the sulfone. msu.edu

The oxidation to the sulfoxide is often achieved using mild oxidizing agents. A variety of reagents can be employed for this transformation, including hydrogen peroxide, often in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.org The oxidation of thioethers to sulfoxides can be chemoselective, often avoiding overoxidation to the sulfone under controlled conditions. organic-chemistry.org The resulting sulfoxide introduces a new stereocenter at the sulfur atom, leading to the formation of diastereomers. In the context of peptides, the oxidation of methionine, which also contains a thioether, to methionine sulfoxide is a known post-translational modification that can impact protein structure and function. researchgate.net

Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions. Reagents such as potassium permanganate (B83412) or an excess of a peroxy acid are typically used. organic-chemistry.org The sulfone is significantly more stable and less reactive than the sulfoxide.

Table 2: Oxidation of the Methylthiol Group

| Product | Typical Oxidizing Agent(s) | General Conditions |

| (4R)-1-Boc-4-(methylsulfinyl)-L-proline (Sulfoxide) | Hydrogen Peroxide, m-CPBA | Controlled stoichiometry, often at lower temperatures. organic-chemistry.orgorganic-chemistry.org |

| (4R)-1-Boc-4-(methylsulfonyl)-L-proline (Sulfone) | Potassium Permanganate, Excess m-CPBA | Harsher conditions, such as higher temperatures or longer reaction times. organic-chemistry.org |

Nucleophilic Substitution at Sulfur

The sulfur atom in the methylthiol group is nucleophilic and can participate in substitution reactions. For instance, it can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. This reactivity is a general characteristic of sulfides. msu.edu However, in the context of the proline ring, subsequent reactions of the resulting sulfonium salt could lead to more complex transformations.

While direct nucleophilic substitution at the sulfur atom to displace the methyl group is not a common reaction under standard conditions, related transformations like the Pummerer reaction can occur upon activation of the corresponding sulfoxide. acs.org

Ligand Exchange and Complexation Reactions

The sulfur atom of the methylthiol group possesses lone pairs of electrons and can act as a soft ligand for coordination to metal ions. While the nitrogen and oxygen atoms of the proline backbone are also potential coordination sites, the sulfur provides an additional binding site, particularly for soft metals. The ability of sulfur-containing amino acids to coordinate with metals is well-established. For example, manganese(II) complexes with various ligands, including those with nitrogen and oxygen donors, are of interest, and the introduction of a sulfur donor could influence the coordination geometry and stability of the resulting complex. mdpi.com The specific complexation behavior of (4R)-1-Boc-4-methylthiol-L-proline would depend on the metal ion and the reaction conditions.

Reactivity of the Proline Carboxylic Acid and Ester Derivatives

The carboxylic acid moiety of this compound is a key site for a variety of chemical transformations, including amidation, esterification, and reduction. These reactions are fundamental in peptide synthesis and the creation of diverse molecular structures.

The formation of amide and ester derivatives from the carboxylic acid of proline is a well-established and crucial set of transformations in organic and medicinal chemistry.

Amidation Reactions:

The amidation of N-Boc-proline derivatives, including this compound, is typically achieved through the activation of the carboxylic acid followed by reaction with an amine. Common coupling reagents are employed to facilitate this transformation, often in the presence of a base. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine.

A variety of coupling agents can be utilized for the amidation of N-Boc-proline. For instance, N-Boc-L-proline can be converted to its acid chloride using oxalyl chloride in the presence of a catalytic amount of DMF, which then readily reacts with an amine to form the corresponding amide. nih.gov Another common method involves the use of carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

The table below summarizes common amidation conditions that are applicable to this compound, based on established methods for other N-Boc-proline derivatives.

| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) |

| Oxalyl Chloride/DMF | - | Triethylamine (B128534) | Dichloromethane | >90 |

| DCC | HOBt | - | Dichloromethane | 80-95 |

| EDC | HOBt | Diisopropylethylamine | Dichloromethane/DMF | 85-98 |

| HATU | - | Diisopropylethylamine | DMF | >90 |

This data is representative of amidation reactions for N-Boc-proline derivatives and is expected to be applicable to this compound.

Esterification Reactions:

Esterification of the carboxylic acid of this compound can be accomplished through several standard methods. One common approach is the reaction with an alcohol in the presence of a catalytic amount of acid, such as sulfuric acid or p-toluenesulfonic acid. However, for sensitive substrates, milder conditions are preferred.

A widely used method for the esterification of N-Boc-amino acids is the use of an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as DMF. Another effective method involves the use of diazomethane (B1218177) for the preparation of methyl esters, although this reagent is hazardous and must be handled with care.

Alternatively, coupling agents similar to those used in amidation can be employed for esterification. For example, DCC or EDC in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can efficiently promote the esterification of N-Boc-proline with various alcohols. researchgate.net

The table below illustrates typical conditions for the synthesis of methyl esters of N-Boc-proline derivatives, which are applicable to this compound.

| Reagent | Base | Solvent | Typical Yield (%) |

| Thionyl Chloride/Methanol | - | Methanol | >90 |

| Methyl Iodide | K₂CO₃ | DMF | 85-95 |

| DCC/Methanol | DMAP (catalytic) | Dichloromethane | 90-98 |

This data is based on general procedures for N-Boc-proline esterification and is expected to be transferable to this compound.

The carboxylic acid or its ester derivatives of this compound can be reduced to the corresponding primary alcohol, (4R)-1-Boc-4-methylthiol-L-prolinol. This prolinol derivative is a valuable chiral building block for the synthesis of more complex molecules.

The reduction of N-Boc-proline esters is commonly achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH₄). The use of NaBH₄ is often preferred due to its milder nature and greater functional group tolerance. For instance, N-Boc-4-fluoro-L-proline has been successfully reduced to the corresponding alcohol using a combination of 1,1'-carbonyldiimidazole (B1668759) (CDI) and NaBH₄, a method that avoids the use of more pyrophoric reagents like LAH. researchgate.net

Once the prolinol is obtained, the primary hydroxyl group can be further derivatized. Common transformations include oxidation back to the carboxylic acid, conversion to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution, or etherification to introduce a variety of functional groups. These derivatizations significantly expand the synthetic utility of the parent amino acid. rsc.org

Stereochemical Stability and Transformations at Chiral Centers

The stereochemical integrity of the chiral centers at C2 and C4 is a critical aspect of the chemistry of this compound, as it dictates the three-dimensional structure of the resulting molecules.

The C4 position of the proline ring is susceptible to epimerization under certain reaction conditions. For 4-substituted prolines, the relative stereochemistry between the substituent at C4 and the carboxyl group at C2 (cis or trans) can have a significant impact on the conformation of the pyrrolidine (B122466) ring and the properties of the molecule.

While specific epimerization studies on this compound are not extensively documented, studies on related 4-substituted prolines, such as 4-hydroxyproline (B1632879) and 4-fluoroproline, provide valuable insights. For example, it has been shown that the stereogenic center of (4S)-N-Boc-4-fluoro-L-proline methyl ester can be completely epimerized to a nearly 1:1 mixture of cis and trans isomers under certain coupling conditions. researchgate.net This suggests that the C4 position can be labile, particularly when an adjacent activating group is present or under basic or acidic conditions that can facilitate the formation of an enolate or enol-like intermediate.

In the context of this compound, the presence of the sulfur atom at C4 may influence the propensity for epimerization. The conditions that could potentially lead to epimerization at C4 include strong basic or acidic treatment, or high temperatures. Careful selection of reaction conditions is therefore crucial to maintain the desired stereochemistry at this position.

Maintaining the stereochemical configuration at the chiral centers of this compound during chemical transformations is paramount for its application in the synthesis of stereochemically defined molecules.

Reactions involving the carboxylic acid, such as amidation and esterification, when carried out under standard coupling conditions, generally proceed with retention of configuration at the C2 and C4 centers. The use of coupling reagents like EDC/HOBt or HATU is known to minimize racemization at the α-carbon (C2).

Similarly, the reduction of the carboxylic acid or its ester to the corresponding alcohol with reagents like NaBH₄ typically occurs without affecting the stereocenters of the proline ring.

Nucleophilic substitution reactions at the C4 position, if the methylthiol group is converted into a suitable leaving group, would proceed with either inversion or retention of configuration depending on the reaction mechanism (Sₙ2 or Sₙ1-type). For instance, an Sₙ2 reaction would lead to inversion of the stereocenter at C4, providing access to the corresponding cis- or (4S)-substituted proline derivative. The synthesis of 4R-substituted prolines via an Sₙ2 reaction on a 4S-bromo derivative has been demonstrated, highlighting the stereospecificity of such transformations. nih.gov

Detailed Applications of this compound in Contemporary Organic Synthesis Remain Undocumented in Publicly Available Scientific Literature

Despite a thorough search of contemporary scientific literature, specific applications for the chemical compound this compound in the areas of complex molecule synthesis, asymmetric catalysis, and peptide chemistry, as outlined in the requested article structure, could not be found.

The compound is cataloged by chemical suppliers, confirming its existence and availability for research purposes. However, detailed studies demonstrating its use as a chiral building block for heterocyles or biologically active scaffolds, its role as a precursor for chiral ligands in transition metal catalysis, its application in organocatalysis, or its incorporation into peptide and peptidomimetic structures have not been published in the accessible body of scientific research.

The field of organic synthesis widely employs derivatives of L-proline due to their unique structural and catalytic properties. For instance, L-proline itself is a well-established organocatalyst for a variety of asymmetric reactions, including aldol (B89426) and Mannich reactions. Furthermore, substituted prolines, such as 4-hydroxy-L-proline and 4-amino-L-proline, are valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. These related compounds have been extensively studied and their applications are well-documented.

However, the specific methylthiolated derivative, this compound, does not appear in the literature in the contexts specified. Therefore, providing a detailed, evidence-based article that adheres to the requested outline is not possible at this time. Further research and publication by synthetic chemists would be required to elucidate the specific roles and applications of this particular compound.

Applications of 4r 1 Boc 4 Methylthiol L Proline in Contemporary Organic Synthesis

Incorporation into Peptide and Peptidomimetic Structures

Solid-Phase Peptide Synthesis (SPPS) Applications

The presence of the methylthiol group introduces a thioether functionality. Thioethers are generally stable to the acidic conditions used for Boc-deprotection (e.g., trifluoroacetic acid, TFA) and the subsequent neutralization and coupling steps in SPPS. This stability suggests that (4R)-1-Boc-4-methylthiol-L-proline could be incorporated into peptide sequences to introduce a unique structural or functional element. The sulfur atom could potentially serve as a site for post-synthetic modification, such as oxidation to sulfoxide (B87167) or sulfone, or for coordination with metal ions. However, specific research data demonstrating these applications for this particular compound are currently lacking.

Synthesis of Conformationally Restricted Peptides

The pyrrolidine (B122466) ring of proline inherently restricts the conformational freedom of the peptide backbone. Modifications to this ring, such as the introduction of a substituent at the 4-position, can further influence the ring's pucker and the cis-trans isomerization of the preceding peptide bond. These conformational effects are crucial in the design of peptides with specific secondary structures, such as β-turns or polyproline helices, which are often involved in biological recognition processes.

The methylthiol group at the 4R position is expected to have a stereospecific influence on the conformational preferences of the proline ring. The steric bulk and electronic properties of the methylthiol substituent would likely favor a particular ring pucker (Cγ-exo or Cγ-endo), which in turn influences the φ (phi) and ψ (psi) dihedral angles of the peptide backbone. This can be a valuable tool for medicinal chemists aiming to stabilize a desired bioactive conformation of a peptide. Despite this theoretical potential, there is a notable absence of published studies with detailed conformational analysis or specific examples of conformationally restricted peptides synthesized using this compound.

Contributions to Material Science Research

A thorough review of the scientific literature reveals no documented applications of this compound in material science research, including the synthesis of chiral polymers. While chiral monomers derived from amino acids are utilized in the development of specialized polymers, there is no evidence to suggest that this specific compound has been employed for such purposes to date.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4r 1 Boc 4 Methylthiol L Proline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone of structural analysis for organic molecules. For (4R)-1-Boc-4-methylthiol-L-proline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and to establish the covalent framework of the molecule.

Due to the lack of publicly available, specific experimental NMR data for this compound, the following sections will describe the expected spectroscopic behavior based on the analysis of structurally related proline derivatives. The tert-butoxycarbonyl (Boc) protecting group, the proline ring, and the methylthiol substituent each have characteristic spectroscopic signatures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on related compounds and may vary from experimental data.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Hα (C2-H) | 4.2 - 4.4 | dd |

| Hβ (C3-H) | 2.0 - 2.4 | m |

| Hγ (C4-H) | 3.2 - 3.5 | m |

| Hδ (C5-H) | 3.4 - 3.7 | m |

| S-CH₃ | 2.1 - 2.3 | s |

| Boc (C(CH₃)₃) | 1.4 - 1.5 | s |

| COOH | 10 - 12 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related compounds and may vary from experimental data.)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | 170 - 175 |

| C=O (Boc) | 153 - 155 |

| Cα (C2) | 58 - 60 |

| Cβ (C3) | 30 - 35 |

| Cγ (C4) | 35 - 40 |

| Cδ (C5) | 46 - 49 |

| S-CH₃ | 15 - 20 |

| Boc (C(CH₃)₃) | 80 - 82 |

| Boc (C(CH₃)₃) | 28 - 29 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between Hα and the two Hβ protons, between the Hβ protons and Hγ, and between Hγ and the two Hδ protons, thus confirming the spin system of the proline ring. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs (¹JCH). bmrb.io This technique would be used to definitively assign each proton to its corresponding carbon atom in the proline ring and the methylthiol group. For instance, the proton signal at ~2.1-2.3 ppm would correlate with the carbon signal of the S-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons (ⁿJCH, where n=2 or 3). This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the Boc protons to the Boc carbonyl carbon and the quaternary carbon, and from the proline protons (Hα, Hδ) to the carboxyl and Boc carbonyl carbons, confirming the N-Boc substitution. bmrb.io

NOESY/ROESY for Stereochemical Assignment and Conformational Analysis

The stereochemistry and conformational preferences of the proline ring can be investigated using through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).

For this compound, the key stereochemical feature is the trans relationship between the C2-carboxyl group and the C4-methylthiol group. NOESY/ROESY experiments would be expected to show a spatial correlation between Hα and one of the Hβ protons on the same face of the five-membered ring. Conversely, a correlation between Hγ and the other Hβ proton would be anticipated. The presence of an electron-withdrawing substituent at the 4R position is known to favor a Cγ-exo ring pucker. nih.gov The analysis of the complete set of NOE/ROE cross-peaks would provide detailed insights into the preferred conformation of the proline ring and the orientation of the Boc-protecting group.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the molecular identity. For this compound (C₁₁H₁₉NO₄S), the expected exact mass can be calculated and compared to the experimental value.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 262.1107 |

| [M+Na]⁺ | 284.0927 |

| [M-H]⁻ | 260.0962 |

Fragmentation Pattern Analysis for Structural Information

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. The fragmentation of N-Boc protected proline derivatives typically involves characteristic losses.

Expected fragmentation pathways for this compound would include:

Loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da).

Decarboxylation (loss of CO₂, 44 Da) from the carboxyl group.

Cleavage of the proline ring, leading to a series of iminium ions.

Loss of the methylthiol group or methanethiol.

The fragmentation of proline-containing molecules can be complex and may involve ring-opening and rearrangement pathways. A detailed analysis of the MS/MS spectrum would be required to propose and confirm the specific fragmentation mechanisms for this compound.

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for determining the absolute configuration of chiral molecules. hmdb.cascispace.com These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. For this compound, the chromophores present (the carboxylic acid and the carbamate (B1207046) of the Boc group) would give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are dependent on the spatial arrangement of the atoms and thus on the absolute configuration at the chiral centers (C2 and C4).

The absolute configuration of this compound could be definitively assigned by comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations for the (2S, 4R) configuration. A good match between the experimental and calculated spectra would provide strong evidence for the assigned absolute stereochemistry. The Cotton effect associated with the n → π* transition of the carboxylic acid chromophore is particularly informative for determining the stereochemistry at the α-carbon of amino acids. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For a molecule like this compound, single-crystal X-ray diffraction would yield a detailed structural model, confirming the absolute stereochemistry of the chiral centers and revealing the puckering of the proline ring.

The methodology involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded. By applying mathematical Fourier transform analysis to the diffraction data, an electron density map of the molecule within the crystal's unit cell is generated. nih.gov This map is then interpreted to build an atomic model of the molecule.

A full crystallographic analysis of this compound would provide the following key structural parameters, which are crucial for computational modeling and understanding intermolecular interactions in the solid state.

Table 1: Representative Data Obtainable from X-ray Crystallography Note: The following table is an illustrative example of the data that would be obtained from a full X-ray crystallographic analysis. Specific experimental values for this compound are not publicly available at this time.

| Parameter | Description | Example Data |

| Formula | The chemical formula of the compound. | C₁₁H₁₉NO₃S |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 6.5 Å, b = 12.3 Å, c = 15.8 Å, α = β = γ = 90° |

| Key Bond Lengths | The distance between specific atomic nuclei. | C=O, C-N, C-S |

| Key Bond Angles | The angle formed by three connected atoms. | O-C-N, C-S-CH₃ |

| Conformation | The spatial arrangement of atoms (e.g., ring pucker). | Envelope or Twist |

The resulting crystal structure would also elucidate the packing of molecules in the lattice, revealing any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive method for identifying the functional groups present within a molecule. horiba.com These two techniques are often considered complementary, as they are based on different physical principles—IR spectroscopy measures the absorption of light, while Raman spectroscopy measures inelastically scattered light. labx.comthermofisher.com

Fourier Transform Infrared (FTIR) Spectroscopy

In FTIR spectroscopy, a sample is irradiated with a broad range of infrared light. rtilab.com Molecules absorb radiation at specific frequencies that correspond to the energy of their vibrational modes, such as stretching, bending, and scissoring of chemical bonds. mt.com The resulting FTIR spectrum is a plot of absorbed intensity versus frequency (typically in wavenumbers, cm⁻¹), which serves as a unique "molecular fingerprint." eag.com By analyzing the positions and intensities of absorption bands, the functional groups within this compound can be identified. For instance, the technique is highly sensitive to hetero-nuclear bonds, making it excellent for detecting groups like carbonyls (C=O) and hydroxyls (-OH). sapub.org

Raman Spectroscopy

Raman spectroscopy involves illuminating a sample with a high-intensity monochromatic laser source. bruker.com Most of the light is scattered at the same frequency as the incident laser (Rayleigh scattering), but a tiny fraction is scattered at a different frequency (Raman scattering). smacgigworld.com This frequency shift, known as the Raman shift, corresponds to the vibrational energy levels of the molecule and provides structural information. smacgigworld.comedmundoptics.com Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, and it is well-suited for analyzing aqueous samples because water produces a very weak Raman signal. sapub.orgendress.com

For this compound, these techniques would confirm the presence of its key structural components.

Table 2: Key Functional Groups of this compound and Their Spectroscopic Probes

| Functional Group | Chemical Formula | Description | Primary Detection Method | Vibrational Mode Detected |

| Boc Protecting Group | -C(O)OC(CH₃)₃ | tert-Butoxycarbonyl group attached to the proline nitrogen. | FTIR | Carbonyl (C=O) stretch |

| Thioether | -S-CH₃ | Methylthiol group attached to the proline ring. | Raman | Carbon-Sulfur (C-S) stretch |

| Pyrrolidine (B122466) Ring | C₄H₇N | The saturated five-membered ring of the proline core. | FTIR & Raman | C-H and C-N stretches |

| Carboxylic Acid | -COOH | The acid functional group at the C-terminus of the amino acid. | FTIR | Carbonyl (C=O) and Hydroxyl (O-H) stretches |

Together, FTIR and Raman spectroscopy provide a comprehensive profile of the molecule's functional groups, corroborating the structural data obtained from methods like NMR and mass spectrometry to ensure a complete and accurate chemical characterization. labx.com

Synthesis and Characterization of Novel Derivatives and Analogs of 4r 1 Boc 4 Methylthiol L Proline

Modification of the Methylthiol Moiety

The sulfur atom in the methylthiol group of (4R)-1-Boc-4-methylthiol-L-proline is a key site for chemical modification, allowing for the introduction of new functional groups and the modulation of the molecule's electronic and steric properties.

Synthesis of Sulfoxide (B87167) and Sulfone Analogs

The oxidation of the sulfide (B99878) in this compound to a sulfoxide or a sulfone represents a fundamental transformation. This two-step oxidation process first yields a sulfoxide, which upon further oxidation, is converted to the corresponding sulfone. nih.gov The introduction of one or two oxygen atoms to the sulfur significantly alters the polarity and hydrogen bonding capabilities of the molecule.

The oxidation of sulfides is a well-established chemical process. nih.gov For instance, the oxidation of 26-thiodiosgenin with m-chloroperoxybenzoic acid (MCPBA) has been shown to selectively produce the corresponding sulfoxide at low temperatures. nih.gov A similar approach can be envisioned for the synthesis of this compound sulfoxide. Further oxidation of the sulfoxide would then yield the sulfone. nih.gov The oxidation state of the sulfur atom can have a profound impact on the biological properties of the molecule, as demonstrated by the diverse activities of various sulfur-containing compounds. mdpi.com

Table 1: Oxidation of the Methylthiol Moiety

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Oxidizing Agent (e.g., MCPBA, 1.1 equiv) | (4R)-1-Boc-4-methylsulfinyl-L-proline (Sulfoxide) |

Replacement with Other Chalcogen-Containing Groups (e.g., selenide)

The replacement of the sulfur atom with other chalcogens, such as selenium, offers another avenue for creating novel proline analogs. The synthesis of selenoproline derivatives has been reported, highlighting the feasibility of introducing selenium into the proline ring. researchgate.netunina.it These syntheses often start from 4-hydroxy-L-proline, which is converted to a suitable leaving group at the C-4 position. unina.it Subsequent nucleophilic substitution with a selenium-containing nucleophile affords the desired selenoproline derivative. For example, the synthesis of Boc-4R-selenoproline has been achieved in a multi-step sequence from Boc-4R-hydroxyproline. researchgate.net

The introduction of selenium is of particular interest due to the unique properties it imparts. Selenocysteine, the selenium analog of cysteine, is a naturally occurring amino acid with important biological roles. The distinct redox properties and atomic radius of selenium compared to sulfur can lead to altered molecular conformations and biological activities.

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations, enabling the synthesis of esters, amides, and more complex peptidic structures. nih.gov

Synthesis of Esters, Amides, and Peptidic Adducts

Standard coupling procedures can be employed to convert the carboxylic acid into various esters and amides. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of a suitable catalyst. Similarly, amide bond formation with amines or amino acid esters can be accomplished using common peptide coupling reagents.

A particularly powerful approach for synthesizing proline-containing peptides is "proline editing". nih.gov This method involves incorporating Fmoc-4R-hydroxyproline into a peptide sequence during solid-phase peptide synthesis. The hydroxyl group is then modified post-synthesis to introduce the desired functionality, such as a methylthiol group, followed by further derivatization if needed. nih.gov This strategy allows for the creation of a diverse library of proline-containing peptides with various C-terminal modifications.

Reduction to Alcohols and Subsequent Transformations

The carboxylic acid can be reduced to a primary alcohol, (4R)-1-Boc-4-methylthiol-L-prolinol, which serves as a precursor for further synthetic modifications. This reduction can be accomplished using reducing agents like lithium aluminum hydride or borane (B79455) complexes. The resulting alcohol can then be subjected to a variety of transformations, such as oxidation to the corresponding aldehyde or conversion to ethers and esters. These transformations open up possibilities for creating a new set of derivatives with altered physicochemical properties.

Alterations of the N-Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of proline. peptide.com Its removal under acidic conditions is a standard procedure in peptide synthesis. However, for specific applications, it may be desirable to replace the Boc group with other protecting groups.

Table 2: Common N-Protecting Groups for Proline Derivatives

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

Synthesis of Fmoc, Cbz, or Trifluoroacetyl Protected Analogs

The exchange of the tert-butoxycarbonyl (Boc) protecting group in this compound for other common amine protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), or trifluoroacetyl (TFA) is a fundamental step in preparing this scaffold for applications such as peptide synthesis or the creation of advanced derivatives. The general strategy involves a two-step process: deprotection of the Boc group followed by the introduction of the new protecting group.

The initial and critical step is the removal of the Boc group, which is typically accomplished under acidic conditions. A common and effective method involves treating the peptidyl resin with trifluoroacetic acid (TFA). sigmaaldrich.com To prevent the formation of reactive cationic species that could undesirably modify sensitive amino acid residues, scavenger reagents are often added to the TFA mixture. sigmaaldrich.com

Once the amine is deprotected, the new protecting group can be introduced. The choice of reagent and conditions depends on the desired protecting group.

Fmoc Protection: For the introduction of the Fmoc group, reagents like Fmoc-Cl or Fmoc-OSu are commonly used. nih.gov A strategy to achieve selective N-protection involves the formation of a temporary copper(II) complex with the amino acid, which blocks the primary amine and carboxylic acid groups, allowing the Fmoc group to be installed specifically on the proline nitrogen. nih.gov

Cbz Protection: The Cbz group is typically installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions.

Trifluoroacetyl Protection: Trifluoroacetylation of the amine can be achieved using trifluoroacetic anhydride (B1165640) (TFAA) or other activated trifluoroacetyl sources.

The following table summarizes typical reagents and general conditions for these transformations.

| Transformation | Reagents & Conditions | Key Considerations |

|---|---|---|

| Boc Deprotection | Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). Often used with scavengers (e.g., water, triisopropylsilane (B1312306) (TIS)). | Reaction is typically fast at room temperature. Scavengers are crucial to prevent side reactions. |

| Fmoc Protection | Fmoc-OSu or Fmoc-Cl in the presence of a base (e.g., NaHCO3, DIPEA) in an aqueous/organic solvent mixture. | Reaction conditions need to be controlled to avoid side reactions. Can be performed under anhydrous conditions if necessary. google.com |

| Cbz Protection | Benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) with a base like sodium carbonate or DIPEA. | Cbz-Cl is highly reactive; temperature control is important. |

| Trifluoroacetyl Protection | Trifluoroacetic anhydride (TFAA) with a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) in an aprotic solvent. | TFAA is highly reactive and moisture-sensitive. |

Impact of N-Protection on Conformation and Reactivity

The unique cyclic structure of proline imposes significant constraints on the peptide backbone, and the nature of the N-terminal protecting group can further influence its conformational preferences and reactivity. nih.govorganic-chemistry.org These influences are primarily manifested in the puckering of the pyrrolidine (B122466) ring and the equilibrium between the cis and trans conformations of the X-Pro amide bond (where X is the protecting group).

The proline ring is not planar and exists in two major puckered conformations: Cγ-exo (down) and Cγ-endo (up). The preference for one pucker over the other can be influenced by the steric bulk and electronic properties of substituents on the ring, including the N-acyl group. nih.gov This ring pucker is directly linked to the main chain torsion angles (Φ and Ψ) of the peptide. nih.gov

A key conformational feature of proline-containing peptides is the cis-trans isomerization of the amide bond preceding it. While most peptide bonds strongly favor the trans conformation, the energy difference between the cis and trans isomers of an X-Pro bond is much smaller, leading to a significant population of the cis conformer. acs.org The equilibrium between these two forms is sensitive to several factors:

Steric Effects: Increasing the steric bulk of the N-terminal residue or protecting group can shift the equilibrium. For instance, a bulkier N-terminal residue favors the trans conformation. acs.org

Stereoelectronic Effects: The electronic nature of the N-protecting group and other substituents can influence the stability of the conformers. An n→π* interaction between adjacent carbonyls can stabilize the trans amide bond and is preferential with a Cγ-exo ring pucker. nih.gov

Solvent Effects: The polarity of the solvent can also affect the cis/trans ratio.

| N-Protecting Group | Potential Impact on Conformation | Effect on Reactivity |

|---|---|---|

| Boc (tert-Butoxycarbonyl) | Bulky group, influences cis/trans equilibrium. Can favor a specific ring pucker. | The conformational bias can affect rates of subsequent coupling reactions in peptide synthesis. |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Large, aromatic group. Can engage in π-stacking interactions, potentially influencing local conformation. | The rigid structure can impact the accessibility of the reaction center. Base-lability allows for orthogonal deprotection strategies. nih.gov |

| Cbz (Benzyloxycarbonyl) | Aromatic group, less bulky than Fmoc. Can influence conformation through steric and electronic effects. | Its conformational influence can affect enzyme recognition or catalytic efficiency in proline-catalyzed reactions. |

| Trifluoroacetyl | Strongly electron-withdrawing group. Can significantly alter the electronic properties of the amide bond and ring pucker. | The electron-withdrawing nature can affect the nucleophilicity of the proline nitrogen and the acidity of adjacent protons. |

Synthesis of Spiro or Fused-Ring Systems Incorporating the Proline Scaffold

The rigid, chiral framework of proline and its derivatives serves as an excellent starting point for the synthesis of more complex, three-dimensional structures like spirocyclic and fused-ring systems. nih.govacs.orgnih.gov These constrained architectures are of great interest in medicinal chemistry and materials science due to their unique structural and physicochemical properties.

Spirocyclic Systems: Spiro compounds containing a proline ring feature a single atom as the common junction between the pyrrolidine ring and another ring system. Several synthetic strategies have been developed to access these molecules.

Rhodium-Catalyzed C-H Activation/Annulation: This method has been used to synthesize trifluoromethyl-containing spiro-[indene-proline] derivatives. nih.gov

Intramolecular Cyclization: Starting with a suitably functionalized proline, such as a 4-oxo derivative, spirocycles can be formed. For example, the carbonyl group of Cbz-protected 4-oxoproline can be converted into a spirocyclic thioketal. mdpi.com

Strecker Reaction: The synthesis of spirocyclic imidazolinones has been achieved starting from a piperidin-4-one via a Strecker reaction, followed by condensation. mdpi.com

Fused-Ring Systems: In fused-ring systems, two or more atoms are shared between the proline ring and an adjacent ring. These systems further constrain the geometry of the proline scaffold.

Intramolecular Cycloaddition: The key step in the synthesis of certain fused systems is a stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative of an N-acyl-L-proline, where the proline acts as a temporary tether directing the stereochemistry. researchgate.net

Domino Reactions: Proline itself can catalyze domino Knoevenagel/hetero-Diels-Alder reactions to create fused pyranone systems with high diastereoselectivity. researchgate.net

Late-Stage Condensation: Fused bicyclic dipeptides can be formed through a late-stage, acid-promoted condensation within a linear peptide precursor, as seen in the synthesis of the natural product Fusahexin. acs.org

The following table presents examples of synthesized spiro and fused-ring systems incorporating a proline scaffold.

| System Type | Example Derivative | Synthetic Approach | Reference |

|---|---|---|---|

| Spiro | Methyl 5-methyl-2,3-diphenyl-5'-(trifluoromethyl)spiro[indene-1,2'-pyrrolidine]-5'-carboxylate | Rh(III)-Catalyzed C-H Activation/Annulation | nih.gov |

| Spiro | Spirocyclic thioketal from Cbz-4-oxoproline | Carbonyl protection reaction | mdpi.com |

| Fused | 1,2,4-Trisubstituted cyclohexadienals | Proline-promoted self-condensation of α,β-unsaturated aldehydes | acs.orgnih.gov |

| Fused | ehr=Pro bicyclic dipeptide | Acid-promoted intramolecular condensation | acs.org |

| Fused | Pyrano[3,2-c]quinolin-2,5-diones | L-proline catalyzed three-component reaction | researchgate.net |

Future Research Directions and Emerging Paradigms for 4r 1 Boc 4 Methylthiol L Proline

Development of Novel Stereoselective Synthetic Pathways

The synthesis of substituted proline derivatives with high stereoselectivity remains a significant area of research. While methods exist for the preparation of various 4-substituted prolines, the development of more efficient and versatile routes is a continuous pursuit.

Future research is expected to focus on the development of novel stereoselective synthetic pathways to access not only (4R)-1-Boc-4-methylthiol-L-proline but also its diastereomers and other analogs. A key challenge lies in the precise control of stereochemistry at the C4 position of the proline ring. Researchers are exploring various strategies, including asymmetric catalysis and the use of chiral auxiliaries, to achieve high diastereoselectivity. nih.gov

One promising approach involves the diastereoselective preparation of 4-methylproline derivatives, which could provide valuable insights for the synthesis of 4-methylthiol analogs. nih.gov Strategies such as Evans asymmetric alkylation have shown great promise in establishing the desired stereochemistry with a high degree of control. nih.gov Furthermore, the development of chemoenzymatic routes, which utilize biotransformations to set the absolute configuration, represents another innovative avenue. nih.gov

The quest for novel synthetic routes is driven by the need for practical and scalable methods that utilize readily available starting materials and employ mild reaction conditions. nih.gov Success in this area will not only facilitate the synthesis of this compound but also expand the toolkit available for creating a diverse range of 4-substituted proline analogs for various applications.

Exploration of New Catalytic Applications

Proline and its derivatives have long been recognized for their utility as organocatalysts in a variety of chemical transformations. nih.govmdpi.comnih.gov The unique conformational constraints of the proline ring system play a crucial role in its catalytic activity. The introduction of a methylthiol group at the C4 position, as in this compound, offers opportunities to modulate the catalyst's electronic and steric properties, potentially leading to new and improved catalytic applications.

Future research will likely explore the use of this compound and related derivatives as catalysts in asymmetric reactions. Investigations into its efficacy in well-established proline-catalyzed reactions, such as aldol (B89426) and Mannich reactions, could reveal enhanced reactivity or stereoselectivity. nih.govnih.gov The sulfur atom in the methylthiol group could also participate in catalysis, either through direct coordination to a metal center or by influencing the electronic nature of the proline ring.

Moreover, the incorporation of proline derivatives into more complex catalytic systems, such as metal-organic frameworks (MOFs), is an emerging area of interest. nih.gov Anchoring this compound or its deprotected form onto a solid support could lead to the development of heterogeneous catalysts that are easily separable and recyclable, offering significant advantages in terms of sustainability and process efficiency. nih.gov

Integration into Advanced Functional Materials

The unique structural features of proline and its derivatives make them attractive candidates for incorporation into advanced functional materials. The conformational rigidity of the proline ring can be exploited to create well-defined three-dimensional structures, while the functional group at the C4 position provides a handle for further modification and tuning of material properties.

Future research in this area will likely focus on integrating this compound into polymers, peptides, and other macromolecules to create materials with novel properties. For instance, the incorporation of this amino acid into peptides could influence their secondary structure and biological activity. The methylthiol group could also serve as a site for post-synthetic modification, allowing for the attachment of other functional molecules or for the formation of disulfide bonds to create cross-linked materials.

The development of proline-based materials for applications in areas such as drug delivery, tissue engineering, and biosensing is a promising avenue of research. The biocompatibility of amino acids makes them particularly well-suited for biomedical applications. By carefully designing the structure and composition of these materials, it may be possible to create systems with tailored properties for specific functions.

Computational Design of Enhanced Derivatives

Computational modeling and simulation have become indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties. In the context of this compound, computational methods can be employed to design and evaluate new derivatives with enhanced performance in various applications.

Future research will leverage computational approaches to:

Predict Stereoselectivity: Model different synthetic pathways to predict the stereochemical outcome of reactions, guiding the development of highly stereoselective syntheses. nih.gov

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of catalytic reactions involving proline derivatives to understand the factors that govern their reactivity and selectivity.

Design Novel Catalysts: In silico screening of virtual libraries of proline derivatives can identify promising candidates for new organocatalysts with improved activity and enantioselectivity.

Predict Material Properties: Simulate the conformational behavior and intermolecular interactions of materials containing this compound to predict their bulk properties.

By combining computational design with experimental validation, researchers can accelerate the discovery and development of new proline-based molecules and materials with tailored functionalities.

Role in Mechanistic Organic Chemistry Studies

Substituted prolines, including this compound, serve as valuable probes for studying the mechanisms of organic reactions. The conformational constraints and stereochemistry of the proline ring can provide insights into the transition state geometries and reaction pathways of various chemical transformations.

Future research will continue to utilize this compound and its analogs to elucidate the mechanisms of important organic reactions. For example, by systematically varying the substituent at the C4 position, it is possible to probe the steric and electronic effects on reaction rates and selectivities. This information is crucial for understanding the fundamental principles that govern chemical reactivity and for the rational design of new synthetic methods.

Studies involving proline-catalyzed reactions, in particular, will benefit from the use of specifically designed proline derivatives. nih.gov By examining how modifications to the proline structure affect the catalytic outcome, researchers can gain a deeper understanding of the catalytic cycle and the role of the catalyst in promoting the desired transformation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4R)-1-Boc-4-methylthiol-L-proline, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves Boc-protection of L-proline derivatives followed by regioselective introduction of the methylthiol group at the 4R position. Key steps include carbodiimide-mediated coupling for Boc protection and thiolation using reagents like methanethiol in the presence of a chiral catalyst . To improve yields, optimize reaction conditions (e.g., temperature, solvent polarity) and monitor intermediates via LC-MS or TLC. Purification via flash chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .

Q. How can the stereochemical purity of this compound be validated experimentally?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polar mobile phases (e.g., hexane/isopropanol) to resolve enantiomers. Confirm the 4R configuration via X-ray crystallography or NOESY NMR to detect spatial proximity between the methylthiol group and adjacent protons . Compare optical rotation values with literature data for L-proline derivatives .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The Boc group is sensitive to acidic conditions, while the methylthiol moiety may oxidize in air. Store the compound under inert gas (N₂ or Ar) at −20°C in anhydrous DMF or DMSO. Monitor degradation via ¹H NMR (e.g., disappearance of Boc peaks at δ 1.4 ppm) and LC-MS for oxidation products (e.g., sulfoxide formation) .

Advanced Research Questions

Q. How does the 4R-methylthiol substitution influence the conformational dynamics of proline in peptide chains?

- Methodological Answer : The methylthiol group introduces steric hindrance, restricting the pyrrolidine ring’s puckering and altering peptide backbone torsion angles (φ/ψ). Study this via molecular dynamics simulations (e.g., AMBER or GROMACS) and compare with CD spectroscopy data of model peptides. Contrast results with 4S-methylthiol or 4-hydroxyproline analogs to isolate stereochemical effects .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical misassignment. Perform orthogonal characterization (e.g., HRMS, 2D NMR) to confirm structure. Use isothermal titration calorimetry (ITC) to validate binding affinities in enzymatic assays (e.g., prolyl hydroxylases). Cross-reference results with studies using enantiomerically pure controls .

Q. How can computational modeling predict the reactivity of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the energy barriers for Boc deprotection or thiol nucleophilicity. Compare with experimental SPPS results using Fmoc/t-Bu strategies. Assess side reactions (e.g., disulfide formation) via MALDI-TOF MS and adjust coupling reagents (e.g., HATU vs. PyBOP) .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?